Technetium Tc-99M sulfur colloid
Description
Properties
Key on ui mechanism of action |
Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. |
|---|---|
Molecular Formula |
S8Tc |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
octathiocane;technetium-99 |
InChI |
InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |
InChI Key |
FJTPHHNWVXNMEK-IEOVAKBOSA-N |
Isomeric SMILES |
S1SSSSSSS1.[99Tc] |
Canonical SMILES |
S1SSSSSSS1.[Tc] |
Origin of Product |
United States |
Radiochemical Synthesis and Formulation Science of Technetium Tc 99m Sulfur Colloid
Comprehensive Characterization Techniques for Technetium Tc-99m Sulfur Colloid Preparations
Particle Size Distribution Analysis Methodologies (e.g., Electron Microscopy, Dynamic Light Scattering)
The determination of particle size distribution is a critical quality control parameter for this compound, as it directly influences the radiopharmaceutical's biodistribution and clinical efficacy. Several methodologies are employed to characterize the size of these colloidal particles, with electron microscopy and dynamic light scattering being prominent techniques.
Electron Microscopy (EM): This high-resolution imaging technique allows for the direct visualization and measurement of individual colloid particles. Transmission Electron Microscopy (TEM) has been utilized to accurately determine the size and observe the morphology of this compound particles. For instance, one study using electron microscopy determined the particle size of a filtered Tc-99m sulfur colloid preparation to be 38.0 ± 3.3 nm. researchgate.netnih.govelsevierpure.com Another investigation using electron microscopy found that reducing the heating time during preparation from 5 minutes to 3 minutes resulted in median particle sizes of 29 nm and 24 nm, respectively, immediately after filtration. snmjournals.orgnih.gov This demonstrates the capability of EM to discern subtle differences in particle size resulting from variations in the manufacturing process.
Dynamic Light Scattering (DLS): Also known as photon correlation spectroscopy (PCS), DLS is a non-invasive technique that measures the size distribution of particles in suspension. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. DLS has been used to assess the particle size of Tc-99m sulfur colloid, with one study reporting two peaks with mean particle sizes of 7.5 nm and 53.9 nm. researchgate.netnih.govelsevierpure.com This bimodal distribution suggests the presence of different particle populations within the colloid.
Different analytical methods can sometimes yield varied results due to the inherent principles of each technique. researchgate.net For example, a study comparing multiple techniques, including Nuclepore filtration, ultracentrifugation, and electron microscopy, for sizing technetium-99m sulfide (B99878) colloid highlighted that electron microscopy was the most reliable method for accurately determining the size and shape of colloids below 100 nm. snmjournals.org
Table 1: Particle Size of this compound Measured by Different Methodologies
| Methodology | Mean Particle Size (nm) | Reference |
|---|---|---|
| Electron Microscopy | 38.0 ± 3.3 | researchgate.netnih.govelsevierpure.com |
| Electron Microscopy (3-min heating) | 24 (median) | snmjournals.orgnih.gov |
| Electron Microscopy (5-min heating) | 29 (median) | snmjournals.orgnih.gov |
| Dynamic Light Scattering | 7.5 and 53.9 (bimodal) | researchgate.netnih.govelsevierpure.com |
| Polycarbonate Filter Analysis | >89.9% of particles < 50 | researchgate.netnih.gov |
Zeta Potential Measurements for Surface Charge Evaluation and Colloidal Stability
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. A sufficiently high zeta potential (either positive or negative) will confer stability, while a low zeta potential can lead to particle aggregation and flocculation.
In the context of this compound, zeta potential measurements are crucial for evaluating its in vitro stability, especially when other substances are added to the formulation. For example, a study investigating the effect of adding pH-adjusted lidocaine (B1675312) on the stability of Tc-99m sulfur colloid measured the zeta potential of various formulations. The control filtered Tc-99m sulfur colloid exhibited a zeta potential of -5.09 ± 1.68 mV. nih.govsnmjournals.org When lidocaine buffered with 8.4% sodium bicarbonate was added, the zeta potential was -4.09 ± 2.90 mV, a value statistically similar to the control, indicating that the addition did not significantly compromise the colloidal stability. nih.govsnmjournals.org In contrast, the addition of lidocaine with 4.2% sodium bicarbonate resulted in a zeta potential of -3.01 ± 2.24 mV. nih.govsnmjournals.org These measurements are vital for ensuring that any modification to the formulation does not adversely affect the physical stability of the colloid. snmjournals.orgresearchgate.net
Table 2: Zeta Potential of this compound Formulations
| Formulation | Zeta Potential (mV) | Reference |
|---|---|---|
| Filtered Tc-99m Sulfur Colloid (Control) | -5.09 ± 1.68 | nih.govsnmjournals.org |
| Tc-99m Sulfur Colloid with Lidocaine and 8.4% Sodium Bicarbonate | -4.09 ± 2.90 | nih.govsnmjournals.org |
| Tc-99m Sulfur Colloid with Lidocaine and 4.2% Sodium Bicarbonate | -3.01 ± 2.24 | nih.govsnmjournals.org |
Radiochemical Purity Assessment Methods and Challenges in Colloidal Systems
The assessment of radiochemical purity is essential to ensure that the majority of the radioactivity in a radiopharmaceutical preparation is associated with the desired chemical form. For this compound, this means that the Tc-99m is incorporated into the sulfur colloid particles. The presence of radiochemical impurities can lead to altered biodistribution and potentially interfere with diagnostic interpretation. unm.edu
Challenges in assessing the radiochemical purity of colloidal systems arise from the particulate nature of the product. Standard analytical techniques may need to be adapted to separate the colloidal particles from soluble impurities.
Chromatographic Techniques for Impurity Detection (e.g., Free Pertechnetate (B1241340), Hydrolyzed-Reduced Technetium)
Chromatographic methods are widely used for the determination of radiochemical purity. These techniques separate different chemical species based on their differential partitioning between a stationary phase and a mobile phase.
Instant Thin-Layer Chromatography (ITLC): ITLC is a common and rapid method for the quality control of Tc-99m radiopharmaceuticals. For Tc-99m sulfur colloid, ITLC is used to quantify the percentage of free pertechnetate (TcO4-), which is a common radiochemical impurity. sums.ac.ir In a typical ITLC system for Tc-99m sulfur colloid, a stationary phase like Whatman 31ET Chr paper and a mobile phase of 85% methanol are used. researchgate.net In this system, the sulfur colloid remains at the origin (Rf = 0.0), while the free pertechnetate migrates with the solvent front (Rf = 1.0). researchgate.net
Hydrolyzed-Reduced Technetium (HR-Tc): Another potential impurity is hydrolyzed-reduced technetium, which can form insoluble colloidal particles of technetium dioxide (TcO2). sums.ac.irradiopaedia.org These impurities can be formed if the reduced technetium fails to react with the sulfur and instead undergoes hydrolysis. radiopaedia.org Chromatographic techniques can also be employed to separate and quantify HR-Tc. radiopaedia.org
Studies have reported high radiochemical purity values for Tc-99m sulfur colloid preparations. For example, one study found the average radiochemical purity of filtered Tc-99m sulfur colloid to be 93.4% ± 4.2%. researchgate.netnih.gov Another investigation reported average radiochemical purity values of 98.4% ± 3.0% and 98.3% ± 1.8% at 0 and 6 hours, respectively, for a preparation with a 5-minute heating time. snmjournals.orgnih.gov
Filtration-Based Methods for Particle Sizing and Purity Assessment
Filtration techniques can be used as a simple and effective method for both particle size estimation and radiochemical purity assessment. By using filters with defined pore sizes, it is possible to separate colloidal particles from smaller, soluble impurities.
For instance, polycarbonate filters have been used to evaluate the particle size distribution of Tc-99m sulfur colloid. researchgate.net One study demonstrated that 89.9% ± 4.5% of the particles in a filtered preparation were less than 50 nm. researchgate.netnih.govelsevierpure.com This method provides a straightforward way to confirm that the particle size falls within the desired range.
Filtration can also be used as part of the purity assessment. The radioactivity retained on the filter represents the colloidal fraction, while the radioactivity in the filtrate can be attributed to soluble impurities like free pertechnetate. The stability of a mixture of Tc-99m sulfur colloid and lidocaine hydrochloride was assessed by measuring the amount of radioactivity retained by filtration over an eight-hour period, with no meaningful change observed, indicating the stability of the colloidal particles. nih.gov
Isotopic Purity and Radionuclidic Contaminant Assessment
Isotopic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide, in this case, Technetium-99m. Radionuclidic contaminants are other radioactive isotopes that may be present in the preparation. These contaminants can arise from the production method of the Tc-99m.
Technetium-99m is primarily produced from the decay of Molybdenum-99 (Mo-99) in a generator or through cyclotron production. epa.gov The presence of radionuclidic impurities can increase the radiation dose to the patient and potentially degrade image quality. snmjournals.org
Common radionuclidic impurities that may be present in generator-eluted Tc-99m include Mo-99, Iodine-131 (I-131), and Ruthenium-103 (Ru-103). snmjournals.org Regulatory limits are in place for the maximum allowable amount of these contaminants. For cyclotron-produced Tc-99m, other technetium isotopes such as Tc-93, Tc-94, Tc-95, Tc-95m, Tc-96, and Tc-97m may be present, depending on the enrichment of the Molybdenum-100 target and the irradiation parameters. snmjournals.orgresearchgate.net
The assessment of radionuclidic purity is typically performed using gamma-ray spectrometry. This technique allows for the identification and quantification of different gamma-emitting radionuclides based on their characteristic energy spectra. snmjournals.org Studies on cyclotron-produced Tc-99m have shown that high radioisotopic purity can be achieved, with values exceeding 99.98% when highly enriched Molybdenum-100 targets are used. snmjournals.orgnih.gov
Table 3: Potential Radionuclidic Impurities in Technetium-99m Preparations
| Impurity | Source | Method of Detection |
|---|---|---|
| Molybdenum-99 (Mo-99) | Generator Breakthrough | Gamma-ray Spectrometry |
| Iodine-131 (I-131) | Generator Contaminant | Gamma-ray Spectrometry |
| Ruthenium-103 (Ru-103) | Generator Contaminant | Gamma-ray Spectrometry |
| Other Technetium Isotopes (e.g., Tc-95, Tc-96) | Cyclotron Production | Gamma-ray Spectrometry |
Research into Factors Affecting In Vitro Radiochemical Stability of this compound
The in vitro stability of this compound is influenced by several factors during its preparation and storage. Maintaining the stability of the colloid is crucial to ensure its quality and performance upon administration.
Preparation Parameters: The heating time during the preparation of the colloid has been shown to affect particle size. snmjournals.orgnih.gov One study demonstrated that a shorter heating time resulted in a larger percentage of smaller particles. researchgate.net The concentration of thiosulfate (B1220275) and the use of stabilizers like mannitol can also impact the final product characteristics. nih.gov The commercial source of the kits and the order of mixing reagents can also play a role in the radiochemical purity. unm.edu
Storage Conditions: The stability of the prepared colloid over time is an important consideration. In vitro studies have shown that the particle size distribution of Tc-99m sulfur colloid preparations can remain stable for up to 6 hours. researchgate.net A study on the mixture of Tc-99m sulfur colloid with lidocaine hydrochloride found no substantial change in pH, radiochemical purity, or particle size over an eight-hour storage period. nih.gov
Addition of Other Substances: The co-administration of other drugs, such as local anesthetics, with Tc-99m sulfur colloid requires an evaluation of their impact on the colloid's stability. The addition of pH-adjusted lidocaine was studied to determine its effect on the zeta-potential, particle size, and radiochemical purity of the colloid. nih.govsnmjournals.orgresearchgate.net The results indicated that with appropriate buffering, the stability of the colloid could be maintained. snmjournals.org However, one formulation with 6.3% sodium bicarbonate failed the radiochemical purity test, highlighting the importance of compatibility studies. nih.govsnmjournals.org
Freeze-Drying Process: For commercially available kits, the freeze-drying process is a critical factor affecting the stability of the product from batch to batch. The loss of stannous (II) content, which is essential for the reduction of pertechnetate, and the residual moisture content are key determinants of the stability of the freeze-dried kits. iaea.org
Mechanistic Investigations of Technetium Tc 99m Sulfur Colloid Biodistribution and Biological Interactions Preclinical Focus
Cellular and Subcellular Mechanisms of Colloidal Particle Uptake
The biodistribution of intravenously administered Technetium Tc-99m sulfur colloid is predominantly governed by its interaction with the reticuloendothelial system (RES), a network of phagocytic cells found primarily in the liver, spleen, and bone marrow. openmedscience.comdrugbank.com The uptake at a cellular level is a complex process influenced by various factors, including the physiological mechanism of phagocytosis and the physicochemical properties of the colloidal particles themselves.
Phagocytic Pathways and Receptor-Mediated Internalization in Reticuloendothelial System Cells
The primary mechanism by which this compound is cleared from the bloodstream is phagocytosis by cells of the reticuloendothelial system. openmedscience.com This process involves the engulfment of the colloidal particles by specialized cells, most notably the Kupffer cells in the liver, as well as macrophages in the spleen and bone marrow. drugbank.comradiopaedia.org Preclinical studies have shown that the uptake is a time- and temperature-dependent process that requires glucose for optimal function, which is characteristic of active cellular processes like phagocytosis. nih.gov
While phagocytosis is the principal pathway, the specific receptors and opsonins that may mediate this process for this compound are not fully elucidated. However, the general mechanism of nanoparticle uptake by macrophages often involves recognition by scavenger receptors or opsonin receptors after the particle is coated with plasma proteins. The functional capacity of these phagocytic cells is a critical determinant of the colloid's uptake, alongside the relative blood flow to the RES organs. drugbank.com In some preclinical models, the uptake of colloids has been shown to be mediated by an actin cytoskeleton-dependent pathway, a hallmark of phagocytosis. plos.org It is important to note that some studies suggest the extraction of this compound by the liver may not solely rely on active phagocytosis, implying that other mechanisms could also be at play.
Influence of Particle Size and Surface Chemistry on Macrophage Uptake Kinetics
The kinetics of this compound uptake by macrophages are significantly influenced by the particle size and surface chemistry of the colloid. openmedscience.com The size of the colloidal particles is a critical factor that dictates their biodistribution; larger particles tend to localize more readily in the liver, while smaller particles show increased uptake in the bone marrow and spleen. openmedscience.com This size-dependent distribution is a key consideration in the preparation of the radiopharmaceutical for specific clinical applications. For instance, for lymphoscintigraphy, a smaller particle size is desirable to facilitate migration to the lymph nodes. nih.gov
The surface chemistry of the particles also plays a crucial role in their interaction with macrophages. Studies on various nanoparticles have shown that surface modifications can alter protein adsorption, which in turn affects macrophage polarization and uptake. researchgate.netnih.gov For example, hydrophilic surfaces have been shown to polarize macrophages towards a pro-inflammatory phenotype, while hydrophobic surfaces may lead to an anti-inflammatory phenotype. nih.gov While specific studies on the surface chemistry of this compound in this context are limited, the principles derived from other nanoparticle research suggest that the surface properties of the sulfur colloid particles are a key determinant of their biological interactions. The uptake efficiency of nanoparticles by macrophages has been observed to increase with particle size in some preclinical models. nih.gov
Table 1: Influence of Nanoparticle Properties on Macrophage Uptake
| Property | Influence on Macrophage Uptake | Preclinical Model/Study Type |
|---|---|---|
| Particle Size | Larger particles tend to localize more in the liver, smaller particles in the bone marrow and spleen. openmedscience.com | General observation in preclinical and clinical use. |
| Particle Size | Uptake efficiency can increase with particle size. nih.gov | In vitro study with curcumin-loaded polymeric nanoparticles. |
| Surface Chemistry | Hydrophilic surfaces can promote a pro-inflammatory macrophage phenotype. nih.gov | In vitro study with polystyrene surfaces. |
| Surface Chemistry | Hydrophobic surfaces can promote an anti-inflammatory macrophage phenotype. nih.gov | In vitro study with polystyrene surfaces. |
Role of Opsonization and Plasma Protein Binding in this compound Biodistribution
Upon intravenous injection, colloidal particles are rapidly coated with various plasma proteins, a process known as opsonization. This protein corona can significantly alter the particle's surface properties, thereby influencing its recognition and uptake by the RES. While specific opsonins for this compound have not been extensively detailed in preclinical studies, this process is a fundamental concept in the biodistribution of nanoparticles.
The degree of plasma protein binding can affect the clearance and distribution of radiopharmaceuticals. For some Technetium-99m labeled agents, a higher degree of protein binding can lead to slower clearance from the blood. nih.gov However, specific data on the plasma protein binding of this compound and its direct impact on biodistribution in preclinical models is not extensively documented. It is known that the clearance of this compound from the blood is rapid, with a half-life of approximately 2.5 minutes, suggesting an efficient uptake process by the RES that is likely influenced by opsonization. drugs.com
Quantitative Biodistribution Studies in Animal Models
Quantitative biodistribution studies in various animal models are crucial for understanding the pharmacokinetics of this compound. These studies provide data on the percentage of the injected dose that accumulates in different organs over time.
Kinetic Modeling of Organ Distribution and Clearance in Preclinical Species
Kinetic modeling in preclinical species helps to describe the dynamic processes of organ distribution and clearance of this compound. These models can provide quantitative parameters that characterize the rate of uptake and elimination from various tissues.
In a study using normal Lewis rats, the colonic transit of orally administered Technetium-99m-rhenium sulfide (B99878) colloid was evaluated. nih.govresearchgate.net While this study focused on gastrointestinal transit, it provides an example of quantitative analysis of the radiotracer's movement in a preclinical model. At 4 hours post-administration, the distribution of activity in the colon was approximately 51% in the cecum/proximal colon, 39% in the sigmoidal loop, and 6% in the distal colon/rectum. nih.govresearchgate.net By 8 hours, these values changed to 30%, 13%, and 7%, respectively, with a clearance half-time from the colon of 4.0 hours. nih.govresearchgate.net
Following intravenous administration in mice, the biodistribution pattern shows high uptake in the liver and spleen. nih.gov In a study with mice bearing melanomas, the ratio of specific radioactivity in the spleen compared to the liver was found to be higher in the tumor-bearing group, suggesting altered RES function. nih.gov
Table 2: Biodistribution of Technetium-99m-rhenium sulfide colloid in the Colon of Lewis Rats
| Time Post-Administration | Cecum/Proximal Colon (% Activity) | Sigmoidal Loop (% Activity) | Distal Colon/Rectum (% Activity) |
|---|---|---|---|
| 4 hours | 51 | 39 | 6 |
| 8 hours | 30 | 13 | 7 |
Data from a study on colonic transit of orally administered Technetium-99m-rhenium sulfide colloid. nih.govresearchgate.net
Comparative Biodistribution with Other Radiocolloids in Research Settings
Comparative biodistribution studies are valuable for assessing the relative performance of different radiocolloids. In a preclinical study in rabbits, Technetium-99m antimony colloid was compared to Technetium-99m sulfur colloid for bone marrow imaging. researchgate.net The study found that the smaller particle size of the antimony colloid resulted in greater uptake in the bone marrow compared to the sulfur colloid. researchgate.net
Another study compared Technetium-99m sulfur colloid with Technetium-99m albumin colloid for labeling solid meals in gastric emptying studies. nih.gov In vitro, both colloids showed similar labeling efficiency for chicken liver and scrambled eggs. nih.gov In vivo studies in healthy human volunteers also showed similar gastric emptying curves for meals labeled with either colloid. nih.gov
These comparative studies highlight how the choice of radiocolloid can be tailored to specific diagnostic applications based on their differing biodistribution profiles, which are often linked to particle size and other physicochemical properties.
Table 3: Comparison of this compound with Other Radiocolloids
| Radiocolloid Comparison | Key Finding | Preclinical/Clinical Setting |
|---|---|---|
| Tc-99m Sulfur Colloid vs. Tc-99m Antimony Colloid | Tc-99m antimony colloid showed greater bone marrow uptake. researchgate.net | Rabbit model |
| Tc-99m Sulfur Colloid vs. Tc-99m Albumin Colloid | Both showed similar labeling efficiency and gastric emptying curves. nih.gov | In vitro and human volunteer study |
Factors Influencing Biodistribution Beyond Particle Size (e.g., Physiological State of Animal Models)
The biodistribution of Technetium Tc-99m (⁹⁹ᵐTc) sulfur colloid in preclinical models is a complex process influenced by more than just the physical dimensions of the colloidal particles. The physiological condition of the animal model plays a crucial role in determining the ultimate fate of the radiopharmaceutical. Factors such as the functional state of the reticuloendothelial system (RES), which is responsible for clearing colloids from the bloodstream, can significantly alter the distribution pattern. nih.gov For instance, conditions that affect liver and spleen function, the primary organs of the RES, will directly impact the uptake of ⁹⁹ᵐTc-sulfur colloid. radiopaedia.org
Furthermore, the specific activity of the radiocolloid preparation can influence its behavior in vivo. Studies in rats have shown that higher specific activity doses of a similar radiocolloid, ⁹⁹ᵐTc-antimony trisulfide, resulted in a greater number of visualized lymph nodes within a shorter timeframe. nuclmed.gr This suggests that the concentration of the radioactive label relative to the number of colloidal particles can affect the efficiency of lymphatic mapping. The presence of certain substances, such as mannitol, and variations in preparation methods like autoclaving conditions, have also been noted to affect the biodistribution of ⁹⁹ᵐTc-sulfur colloid in animal tissues. nih.gov
Lymphatic Transport Mechanisms of this compound Particles
Following subcutaneous or intradermal administration, ⁹⁹ᵐTc-sulfur colloid particles are designed to enter the lymphatic system. drugbank.com The transport of these particles is a passive process, relying on the natural flow of interstitial fluid into the lymphatic capillaries.
Movement Dynamics within Lymphatic Capillaries and Channels
Once within the lymphatic system, ⁹⁹ᵐTc-sulfur colloid particles are transported along with the lymph fluid through the network of lymphatic vessels. drugbank.com The movement is largely unidirectional, propelled by the intrinsic contractility of lymphatic vessels and external forces such as muscular movement. nuclmed.gr The rate of transport can be influenced by the particle size, with smaller particles generally exhibiting more rapid movement from the injection site. snmjournals.orgelsevierpure.com The design of the radiopharmaceutical aims for a balance: particles must be small enough to enter the lymphatic capillaries but large enough to be retained within the lymph nodes for effective imaging. nih.gov
Retention and Accumulation Processes within Lymph Nodes in Experimental Systems
The primary mechanism for the accumulation of ⁹⁹ᵐTc-sulfur colloid particles within lymph nodes is phagocytosis by macrophages, a key component of the reticuloendothelial system present in the nodes. nih.gov As the colloid-containing lymph percolates through the sinusoids of a lymph node, the macrophages engulf the foreign particles, effectively trapping them. nih.gov This process of retention is crucial for sentinel lymph node mapping, as it allows for the identification of the first lymph node draining a particular area. nih.gov
Preclinical studies in mice have demonstrated that ⁹⁹ᵐTc-sulfur colloid is significantly retained in the sentinel lymph node, with slower transit to subsequent nodes compared to other radiotracers like ⁹⁹ᵐTc-human serum albumin. nih.gov This high retention is a desirable characteristic for accurate nodal localization. The structural organization of lymph nodes, with fewer efferent than afferent vessels, also contributes to slowing the lymphatic flow and promoting the accumulation of the tracer. nih.gov
Permeability and Drainage Characteristics in Preclinical Lymphatic Models
The permeability of the initial lymphatic capillaries is a critical factor governing the entry of ⁹⁹ᵐTc-sulfur colloid into the lymphatic system. These vessels have overlapping endothelial cells that form flap-like valves, allowing for the entry of interstitial fluid and particles. The optimal particle size for traversing this barrier and entering the lymphatic lumen is a key consideration in the formulation of the radiopharmaceutical. nuclmed.gr
In preclinical models, the drainage characteristics can be visualized and quantified through techniques like lymphoscintigraphy. For example, studies in rats have shown the direct drainage of radiocolloid from the injection site in the tail to the popliteal and sacral lymph nodes, and further along the para-aortic chain. nuclmed.gr The efficiency of this drainage is influenced by particle size, with smaller particles demonstrating faster clearance from the injection site and transport to the draining lymph nodes. elsevierpure.com
Interactions with Biological Fluids and Tissues (In Vitro/Ex Vivo Research)
The stability and behavior of ⁹⁹ᵐTc-sulfur colloid in the presence of biological fluids are critical for its diagnostic efficacy. In vitro and ex vivo studies provide a controlled environment to investigate these interactions.
Stability in Simulated Biological Media (e.g., Gastric Fluid, Serum)
The stability of ⁹⁹ᵐTc-sulfur colloid is essential, particularly for applications such as gastric emptying studies where the radiopharmaceutical is mixed with food and exposed to the harsh acidic environment of the stomach. In vitro experiments using simulated gastric juice have shown that ⁹⁹ᵐTc-sulfur colloid forms stable complexes with eggs, a common component of test meals. nih.gov This stability ensures that the radiolabel remains associated with the solid phase of the meal, providing an accurate measurement of gastric emptying. nih.gov
The stability of the colloid preparation itself is also a key factor. It is known that the presence of polyvalent cations can decrease the stability of the colloid, leading to the aggregation of particles. unm.edu Furthermore, it is recommended that a prepared vial of ⁹⁹ᵐTc-sulfur colloid not be used more than six hours after formulation due to the increasing probability of particle agglomeration with age. unm.edu Research has also indicated that the radiochemical purity of ⁹⁹ᵐTc-sulfur colloid remains high when mixed with lidocaine (B1675312) hydrochloride and stored for up to eight hours, suggesting compatibility for certain clinical applications. nih.gov
Interactive Data Tables
Table 1: In Vitro Stability of Technetium Tc-99m Radiopharmaceuticals in Simulated Gastric Juice
| Radiopharmaceutical | Labeling Efficiency (90 min) | Stability in Acidic Environment |
| This compound | 90-100% | Stable nih.gov |
| Technetium Tc-99m Tin Colloid | 90-100% | Stable nih.gov |
| Technetium Tc-99m Nanocolloid | 90-100% | Stable nih.gov |
| Technetium Tc-99m MAA | 90-100% | Stable nih.gov |
| Technetium Tc-99m Pertechnetate (B1241340) | 60-80% | Less Stable |
| Technetium Tc-99m DTPA | 60-80% | Less Stable |
Data sourced from in vitro experiments comparing the stability of various Tc-99m labeled compounds when mixed with eggs and exposed to a simulated acidic gastric environment. nih.gov
Table 2: Comparative Lymph Node Uptake in a Murine Model
| Radiocolloid | Mean Counts Per Minute (CPM) in Sentinel Lymph Node | Characteristics |
| This compound | 211,084.8 | Rapidly and efficiently taken up by lymphatics, significantly retained in the SLN, and flows slowly to the next echelon node. nih.gov |
| Technetium Tc-99m Human Serum Albumin | 115,640.8 | Tends to accumulate less efficiently in the SLN and disperses more rapidly to subsequent nodes and systemic circulation. nih.gov |
This table summarizes the results of a preclinical study in C57 BL/6 mice comparing the uptake of two different technetium-labeled radiocolloids in sentinel lymph nodes (SLNs) over a 240-minute period. nih.gov
Binding to Specific Tissue Components or Proteins (excluding clinical protein binding)
The biodistribution of this compound is predominantly governed by its interaction with the reticuloendothelial system (RES), a network of phagocytic cells found primarily in the liver, spleen, and bone marrow. openmedscience.comhres.ca Preclinical investigations have focused on elucidating the specific cellular and molecular interactions that underpin this process, particularly the binding to tissue components and the role of serum proteins in mediating phagocytosis.
Following intravenous administration, this compound particles are rapidly cleared from the bloodstream by phagocytic cells, most notably the Kupffer cells of the liver. hres.ca The uptake by these and other RES cells is a complex process that can be influenced by the physicochemical properties of the colloid and its interaction with biological molecules.
One area of preclinical research has been the investigation of whether the phagocytosis of this compound is dependent on opsonization—the process by which particles are coated with serum proteins (opsonins) to enhance their uptake by phagocytes. Opsonins, such as immunoglobulins and components of the complement system, are known to facilitate the clearance of foreign particles. However, studies on the uptake of this compound have provided evidence for both opsonin-dependent and opsonin-independent mechanisms.
A pivotal in vitro study examining the phagocytosis of this compound by human polymorphonuclear leukocytes revealed that the uptake was a time- and temperature-dependent process that required the presence of glucose. beilstein-journals.org Crucially, this study found that the phagocytosis appeared to be independent of serum and divalent cations, suggesting that opsonization by serum proteins may not be a prerequisite for uptake by this specific cell type. beilstein-journals.org This points towards a mechanism where the physicochemical surface properties of the colloid particles themselves are sufficient to trigger phagocytosis by certain immune cells.
Conversely, the general understanding of nanoparticle clearance by the RES often involves the adsorption of plasma proteins onto the particle surface, which can then be recognized by macrophage receptors. nih.govnih.gov While specific data on the binding of proteins like fibronectin or specific immunoglobulins to this compound in a preclinical setting is not extensively detailed in the available literature, the concept of a "protein corona" influencing nanoparticle fate is a key area of nanomedicine research. nih.gov This protein layer can influence the interaction of the colloid with phagocytic cells. nih.gov
Beyond the RES, there is some preclinical evidence to suggest that this compound may interact with other tissue components. For instance, experimental studies in animal models of thromboembolic disease have suggested the potential for this compound to be incorporated into fibrin (B1330869) deposits. frontiersin.orgnih.gov This interaction was observed in both fresh and older thrombi, indicating a possible binding affinity for components of blood clots. frontiersin.org
The following table summarizes key preclinical findings related to the biological interactions of this compound:
| Interaction Investigated | Model/System Used | Key Findings | Reference |
| Phagocytosis by Leukocytes | In vitro human polymorphonuclear leukocytes | Uptake is time and temperature-dependent, requires glucose, and appears to be serum and divalent cation independent. | beilstein-journals.org |
| Incorporation into Thrombi | Animal models of deep-vein thrombosis and pulmonary embolism | This compound showed uptake in both fresh and older thrombi, suggesting binding to fibrin deposits. | frontiersin.orgnih.gov |
| General RES Phagocytosis | General knowledge from nanoparticle research | Phagocytosis can be mediated by opsonins (serum proteins) that coat the particle surface and are recognized by macrophage receptors. | nih.govnih.gov |
It is important to note that while the fundamental mechanism of RES uptake is well-established, the specific molecular interactions and the precise role of various serum proteins in the biodistribution of this compound remain areas of ongoing scientific inquiry. The variability in findings across different studies may be attributable to differences in experimental models, cell types, and the specific preparation of the sulfur colloid.
Preclinical Research Applications and Methodological Development Utilizing Technetium Tc 99m Sulfur Colloid
Development of Animal Models for Specific Research Questions
The unique properties of Tc-99m sulfur colloid have facilitated the creation and refinement of animal models to investigate complex physiological and pathophysiological processes.
Tc-99m sulfur colloid scintigraphy is a cornerstone for evaluating RES function in preclinical settings. Animal models of liver disease have been developed to study the alterations in RES function. For instance, in canine models with experimentally induced biliary cirrhosis and portosystemic shunting, scintigraphy revealed significant changes in radiocolloid distribution. nih.gov Studies in dogs with both congenital and acquired portasystemic shunts have demonstrated significantly impaired RES function. nih.gov
In these models, the liver's uptake of Tc-99m sulfur colloid primarily reflects effective liver blood flow, as the mechanism of extraction does not require active phagocytosis. nih.gov Consequently, conditions like portosystemic shunting, which divert blood flow from the liver, lead to a marked decrease in hepatic uptake of the colloid. nih.govnih.gov This is accompanied by a compensatory increase in uptake by the spleen and lungs. nih.govnih.gov These models are crucial for understanding the pathophysiology of liver diseases and the systemic effects on the RES.
Table 1: Changes in Tc-99m Sulfur Colloid Distribution in Dogs with Portasystemic Shunts Compared to Normal Dogs
| Parameter | Change in Dogs with Portasystemic Shunts | Significance (P-value) |
|---|---|---|
| Plasma Clearance Rate Constant | Significantly Decreased | < .0001 |
| Relative Liver Uptake | Significantly Decreased | < .0001 |
| Hepatic:Extrahepatic Uptake Ratio | Significantly Decreased | < .0001 |
| Relative Spleen Uptake | Significantly Increased | < .0001 |
| Relative Lung Uptake | Significantly Increased | < .0001 |
Data sourced from a retrospective study involving 101 dogs with portasystemic shunts and 26 normal dogs. nih.gov
The particulate nature of Tc-99m sulfur colloid makes it suitable for lymphatic mapping in preclinical models. Following interstitial or intradermal injection, the colloid particles are taken up by lymphatic capillaries and transported to regional lymph nodes, allowing for the identification and mapping of sentinel lymph nodes (SLNs). drugbank.comnih.gov This technique is foundational in oncological research for developing models that study tumor metastasis. nih.gov
Preclinical studies have compared the efficacy of Tc-99m sulfur colloid with other lymphatic mapping agents. For example, research has been conducted to compare its injection site clearance and SLN accumulation against newer, receptor-binding radiopharmaceuticals. nih.gov These comparative studies in animal models are essential for validating new tracers and optimizing protocols for lymphatic mapping before clinical translation. nih.govnih.gov
Given that Tc-99m sulfur colloid is not absorbed from the GI tract, it serves as an excellent tracer for experimental studies of gastrointestinal function. drugbank.com Preclinical models, particularly in rats, utilize orally administered Tc-99m sulfur colloid to quantitatively assess total and segmental colonic transit. nih.govresearchgate.net
In a typical model, normal Lewis rats are given the radiotracer orally, and sequential scintigraphic images are acquired to track its movement through the GI tract. nih.govresearchgate.net This methodology allows for the dynamic and non-invasive measurement of transit times and clearance rates from different segments of the colon, such as the cecum/proximal colon, sigmoidal loop, and distal colon/rectum. nih.govresearchgate.net These models are valuable for studying conditions like irritable bowel syndrome or constipation and for screening the effects of potential drug candidates on GI motility. nih.govmeliordiscovery.commcmaster.ca
Table 2: Segmental Colonic Transit of Tc-99m Rhenium-Sulfur Colloid in Normal Rats
| Time Point | Cecum/Proximal Colon (% Activity) | Sigmoidal Loop (% Activity) | Distal Colon/Rectum (% Activity) |
|---|---|---|---|
| 4 hours | 51% | 39% | 6% |
| 8 hours | 30% | 13% | 7% |
Data represents the mean percentage of whole-body activity in different colonic segments at specified times post-administration. The tracer was observed to enter the colon at approximately 4 hours. nih.govresearchgate.net The half-clearance time for the whole colon was determined to be 4.0 hours. researchgate.net
Exploratory preclinical research has evaluated Tc-99m sulfur colloid as a potential imaging agent for thromboembolic disease, based on reports suggesting its possible incorporation into fibrin (B1330869) deposits. nih.gov Animal models of deep vein thrombosis (DVT) and pulmonary embolism have been established in dogs and rats to investigate this application. nih.govnih.gov
In a rat model of DVT, Tc-99m sulfur colloid demonstrated significant uptake in venous thrombi up to one week old. nih.gov Studies in dogs also showed that the agent allowed for the scintigraphic demonstration of deep-vein thrombi. nih.gov However, its utility in imaging pulmonary emboli as areas of increased activity was found to be less satisfactory. nih.gov These preclinical models have been instrumental in supporting the concept of thrombus detection with radiolabeled particles while defining the potential limitations of this specific agent. nih.gov
Table 3: Uptake Ratios of Tc-99m Sulfur Colloid in Experimental Venous Thrombosis (Rat Model)
| Time After Thrombosis Induction | Range of Mean Activity Ratios (Traumatized Vein vs. Control Vein) |
|---|---|
| 30 min to 7 days | 2.97 – 11.0 |
The ratio represents the activity in the traumatized right femoral vein segment containing a thrombus to the activity in the control left femoral vein segment. nih.gov
Advancements in Imaging Methodologies for Preclinical Research
The utility of Tc-99m sulfur colloid in preclinical research is tightly linked to advancements in nuclear imaging technology, particularly Single-Photon Emission Computed Tomography (SPECT).
Achieving high-resolution images in preclinical SPECT studies is critical for accurately localizing and quantifying the distribution of Tc-99m sulfur colloid. Several technical factors are paramount. The use of SPECT combined with computed tomography (SPECT-CT) provides both functional data from the radiotracer and anatomical information from the CT scan. nih.gov
For high-resolution imaging, specialized low-energy, high-resolution (LEHR) collimators are used. nih.gov Image acquisition parameters, such as the number of views (e.g., 60 views over 360°), matrix size (e.g., 128x128), and acquisition time per view, are optimized to balance resolution and imaging time. nih.gov Furthermore, advanced image reconstruction algorithms, such as 3-dimensional ordered subset expectation maximization (OSEM-3D), are employed to improve image quality. nih.gov Quality control procedures using phantoms are essential to regularly assess system performance, including image uniformity, contrast, spatial resolution, and the absence of artifacts, ensuring the reliability of preclinical imaging data. youtube.com
Table 4: Example of Technical Parameters for High-Resolution SPECT-CT Imaging
| Parameter | Specification |
|---|---|
| Imaging System | Dual-head SPECT-CT camera |
| Collimators | Low-energy, high-resolution (LEHR) |
| Acquisition | 60 views over 360° |
| Matrix Size | 128 x 128 |
| Reconstruction Algorithm | OSEM-3D (e.g., 2 iterations, 16 subsets) |
| Filter | Butterworth |
These parameters are illustrative of those used in quantitative assessment studies to achieve high-resolution functional imaging. nih.gov
Integration of Tc-99m Sulfur Colloid Imaging with Complementary Preclinical Modalities (e.g., SPECT/CT in animal models)
The integration of Single Photon Emission Computed Tomography (SPECT) with Computed Tomography (CT) has provided researchers with a powerful tool for preclinical investigations using Technetium Tc-99m sulfur colloid. This dual-modality approach synergistically combines the functional data from SPECT, which maps the biodistribution of the radiotracer, with the high-resolution anatomical detail from CT. In animal models, SPECT/CT allows for the precise localization of Tc-99m sulfur colloid uptake within specific organs and tissues, enhancing the accuracy of research into the reticuloendothelial system (RES), lymphatic mapping, and physiological processes.
Preclinical SPECT/CT systems are continuously evaluated to ensure reliable quantitative accuracy for experiments, including those involving multiple animals or various isotopes simultaneously. nih.gov For instance, performance evaluations of these systems using Tc-99m sources have established benchmarks for sensitivity, spatial resolution, and uniformity, which are critical for obtaining reproducible and accurate data in animal studies. nih.gov Research has demonstrated the capability of these systems to separately visualize the distribution of multiple tracers, allowing for more complex experimental designs in a single animal. nih.gov
Methodological studies in small animals also leverage dynamic SPECT/CT to investigate the delivery and clearance of substances, providing a framework for understanding biodistribution over time. milabs.com While some clinical case reports have used Tc-99m sulfur colloid SPECT to help characterize masses by confirming they are not composed of splenic tissue (splenules), the underlying principle is directly applicable to preclinical cancer models. nih.gov In such models, SPECT/CT can differentiate between functional RES tissue, which takes up the colloid, and non-reticuloendothelial structures like tumors, which typically appear as "cold" spots. nih.govradiopaedia.org
Interactive Data Table: Findings from Preclinical SPECT/CT Studies
| Animal Model | Purpose of Study | Key Findings | Reference |
|---|---|---|---|
| Mouse | Performance evaluation of a preclinical SPECT/CT system for multi-isotope imaging. | The system demonstrated good sensitivity and spatial resolution, enabling quantitative imaging for multi-mouse and simultaneous multi-isotope (99mTc, 67Ga, 125I) acquisitions. Rods of 0.6 mm were discernible. | nih.gov |
| Small Animals (General) | Methodological development for dynamic imaging of substance delivery and clearance. | Dynamic SPECT/CT is a viable and preferred method for detailed, quantitative analysis of radiotracer biodistribution and clearance kinetics in preclinical research. | milabs.com |
Use as a Research Tool in Cell Biology and Phagocytosis Studies
This compound serves as a valuable tool in fundamental cell biology research, particularly in studies of phagocytosis. The colloid particles are readily engulfed by phagocytic cells, primarily macrophages and neutrophils, allowing researchers to investigate the mechanisms and dynamics of this essential cellular process. nih.govdrugbank.comnih.gov The uptake of the radiolabeled colloid provides a quantifiable measure of phagocytic activity.
A key application has been the development of a phagocytic assay system using Tc-99m sulfur colloid and human polymorphonuclear leukocytes. nih.gov Studies characterizing this system have revealed that the uptake of the sulfur colloid by these immune cells is a time- and temperature-dependent process that requires glucose for optimal function. nih.gov A significant advantage of this assay is the tenfold increase in particle uptake during active phagocytosis compared to baseline levels, providing a clear and robust signal. nih.gov Interestingly, this process appears to be independent of serum and divalent cations, which distinguishes it from many other phagocytosis assay systems. nih.gov
The fundamental principle underlying its use in both in vivo and in vitro studies is its rapid uptake by phagocytes. drugbank.comnih.gov When administered intravenously, the colloidal particles are primarily phagocytized by the Kupffer cells of the liver, as well as by macrophages in the spleen and bone marrow. drugbank.comnih.govcancer.gov This biological interaction allows Tc-99m sulfur colloid to be used not just for organ imaging, but as a specific marker to probe the functional capacity of phagocytic cells within these reticuloendothelial organs under various experimental conditions. drugbank.comnih.gov
Interactive Data Table: Experimental Findings in Phagocytosis Research
| Cell/System Studied | Experimental Focus | Key Findings | Reference |
|---|---|---|---|
| Human Polymorphonuclear Leukocytes | Characterization of a phagocytic assay system. | Uptake of Tc-99m sulfur colloid is time- and temperature-dependent, requires glucose, and is independent of serum and divalent cations. A 10-fold increase in uptake is observed with phagocytosis. | nih.gov |
| Reticuloendothelial System (RES) | Mechanism of in vivo localization. | Colloidal particles are phagocytized by Kupffer cells in the liver (80-90%), macrophages in the spleen (5-10%), and bone marrow. Uptake depends on blood flow and phagocytic cell function. | drugbank.com |
| Phagocytes from Human Blood | Development of a cell labeling technique. | A method was successfully developed to label phagocytes from human blood with Tc-99m sulfur colloid for in vitro studies. | snmjournals.orgiaea.org |
Methodological Research on Radiotracer Retention and Clearance in Experimental Systems
This compound is extensively used in methodological research to understand and quantify radiotracer retention and clearance in various experimental systems. Following intravenous injection, the colloid is rapidly cleared from the bloodstream by the reticuloendothelial system, exhibiting a nominal biological half-life of approximately 2 to 3 minutes. radiopaedia.orgdrugbank.com This rapid clearance is a key parameter studied in experimental models.
Research in canine models has shown that the clearance of Tc-99m sulfur colloid can be significantly impeded by conditions affecting the RES. nih.gov For example, experimentally induced hepatic granulomas or the administration of agents like Corynebacterium parvum can cause a blockade effect, slowing the removal of the colloid from the blood. nih.gov This demonstrates the tracer's utility in studying how pathological states alter RES function. nih.gov
The physical characteristics of the colloid particles, such as size, also play a critical role in their retention and clearance profiles. Methodological studies have evaluated the use of filtered Tc-99m sulfur colloid, which contains smaller particles. elsevierpure.comresearchgate.net Research has shown that filtering the colloid to obtain particles smaller than 50 nm results in a faster transport rate from an injection site to the lymph nodes. elsevierpure.comresearchgate.net This has been a key finding in the development of protocols for lymphoscintigraphy. Furthermore, comparative studies have been conducted to assess the stability and clearance of Tc-99m sulfur colloid against other agents, such as Technetium-99m albumin colloid, for specific applications like gastric emptying studies. nih.gov These studies found comparable gastric emptying curves, validating the use of alternative tracers in certain experimental setups. nih.gov
Interactive Data Table: Radiotracer Retention and Clearance Data
| Experimental System | Parameter Measured | Key Findings | Reference |
|---|---|---|---|
| Blood (General) | Biological Half-Life | Rapidly cleared from the blood with a biological half-life of approximately 2-3 minutes. | radiopaedia.orgdrugbank.com |
| Canine Model with Hepatic Granulomata | Blood Clearance | Clearance of the colloid from the blood was markedly impeded in dogs with hepatic granulomata, indicating reduced RES function. | nih.gov |
| Lymphatic System (Filtered Colloid) | Transport Rate | Filtered Tc-99m sulfur colloid with smaller particle sizes (<50 nm) showed a faster transport rate to inguinal lymph nodes. | elsevierpure.comresearchgate.net |
| Gastric Emptying Model | Comparative Clearance (Half-Emptying Time) | The mean half-emptying time from the stomach was similar for meals labeled with Tc-99m sulfur colloid (85 ± 13 min) and Tc-99m albumin colloid (87 ± 16 min). | nih.gov |
Advanced Radiopharmaceutical Development and Future Research Paradigms for Technetium Tc 99m Sulfur Colloid
Modifications and Derivatizations of Technetium Tc-99m Sulfur Colloid for Enhanced Research Utility
While ⁹⁹ᵐTc sulfur colloid remains a staple, its inherent limitations, such as a lack of biological specificity and variability in particle size, have driven research into creating derivatives with more predictable and tunable properties for advanced preclinical studies.
A significant area of research involves the move from passive particle uptake to active, receptor-mediated targeting. This is achieved by conjugating targeting ligands—molecules with high affinity for specific biological receptors—to the surface of colloidal or nanoparticle structures. This approach aims to create agents that can selectively bind to cells or tissues of interest, enhancing imaging signals and enabling the study of specific molecular pathways.
One prominent example of this concept is the development of radiopharmaceuticals for sentinel lymph node mapping that target receptors on macrophages and dendritic cells. For instance, a receptor-binding agent, ⁹⁹ᵐTc-DTPA-mannosyl-dextran, was designed to target the mannose receptor expressed on these cells snmjournals.org. In preclinical models, this targeted agent demonstrated faster clearance from the injection site compared to the non-targeted ⁹⁹ᵐTc sulfur colloid, a desirable property for improving sentinel node detection snmjournals.org. The core principle involves using a molecular backbone, such as dextran, to which multiple copies of a targeting ligand (mannose) and a chelator for ⁹⁹ᵐTc (like DTPA) are attached snmjournals.org. This strategy creates a radiopharmaceutical that localizes based on a specific biochemical interaction rather than just particle size and passive phagocytosis.
The broader field of radiopharmaceutical development has seen extensive use of this targeting principle. Peptides like the Arg-Gly-Asp (RGD) sequence are conjugated to radiotracers to target αvβ3 integrin receptors, which are overexpressed in angiogenesis and certain tumors acs.org. While not direct modifications of sulfur colloid, these developments establish a clear paradigm for future research: adapting the colloidal concept by adding a layer of molecular specificity through ligand conjugation.
The biodistribution of ⁹⁹ᵐTc sulfur colloid is critically dependent on its particle size. openmedscience.com Larger particles are more readily trapped by the Kupffer cells in the liver, while smaller particles show increased distribution to the spleen and bone marrow openmedscience.com. For applications like lymphoscintigraphy, an optimal particle size range of 15-100 nm is considered ideal for migration from the injection site to the lymph nodes nih.gov. Researchers have focused on manipulating the preparation parameters of the colloid to control particle size and, consequently, tailor its biodistribution for specific preclinical applications.
Key preparation factors that influence particle size include the heating time and the age of the ⁹⁹ᵐTc eluate. nih.gov Studies have shown that reducing the heating time during the reaction of sodium thiosulfate (B1220275) in an acidic medium can produce a higher proportion of smaller particles. nih.govnih.gov
For example, one study compared a standard 5-minute heating time with a reduced 3-minute time. The median particle sizes at 0 hours were 29 nm for the 5-minute heating and 24 nm for the 3-minute heating, demonstrating that even small changes in the protocol can influence the final product nih.gov. Another investigation found that using a reduced heating protocol with an older ⁹⁹ᵐTc eluate (which contains a higher concentration of ⁹⁹Tc) resulted in the largest percentage of particles smaller than 30 nm nih.gov. This preparation demonstrated rapid movement from the primary injection site to the lymph nodes in over 97% of clinical cases studied, highlighting the direct link between engineered particle size and in vivo performance nih.gov.
The following table summarizes findings on how preparation parameters can be engineered to alter the physical characteristics of the colloid.
| Preparation Parameter | Observation | Impact on Biodistribution | Source(s) |
| Heating Time | A reduced heating time (e.g., 3 min vs. 5 min) results in a smaller median particle size. | Smaller particles are within the optimal range (15-100 nm) for sentinel node lymphoscintigraphy, allowing for efficient migration. | nih.gov |
| ⁹⁹ᵐTc Eluate Age | Using an older eluate combined with reduced heating produces the highest percentage of particles <30 nm. | Promotes rapid movement of particles from the injection site to lymph nodes. | nih.gov |
| Filtration | Passing the colloid through a 0.2-μm filter removes larger particles, resulting in filtered ⁹⁹ᵐTc-sulfur colloid (FSC). | Ensures particles are within the desired size range for specific applications like sentinel node studies. | nih.gov |
These findings underscore that by precisely controlling the reaction conditions, the biodistribution of ⁹⁹ᵐTc sulfur colloid can be tailored for different preclinical imaging scenarios, moving it from a generic agent to one with engineered properties.
Building on the principles of colloidal radiopharmaceuticals, modern research is exploring the development of hybrid nanoparticle formulations. These systems incorporate ⁹⁹ᵐTc into advanced nanomaterials like gold or iron oxide to create multifunctional agents for research. While not direct derivatizations of sulfur colloid, they represent the conceptual evolution of using radiolabeled particles for imaging.
These hybrid nanoparticles offer capabilities beyond traditional sulfur colloid, such as dual-modality imaging and enhanced targeting. For example, iron oxide nanoparticles can be labeled with ⁹⁹ᵐTc to create a probe for both single-photon emission computed tomography (SPECT) and magnetic resonance imaging (MRI) nih.gov. This allows researchers to combine the high sensitivity and quantitative nature of SPECT with the high spatial resolution of MRI nih.gov.
In a similar vein, gold nanoparticles (AuNPs) have been used as scaffolds for creating targeted ⁹⁹ᵐTc-based imaging agents. In one approach, AuNPs were functionalized with a chelator for ⁹⁹ᵐTc and mannose nih.gov. The resulting ⁹⁹ᵐTc-AuNP-mannose agent showed a 40% higher uptake in vitro compared to its non-targeted counterpart, demonstrating the power of combining a nanoparticle core with a targeting ligand nih.gov. These hybrid systems leverage the well-understood chemistry of ⁹⁹ᵐTc while integrating it with the unique physical and chemical properties of advanced nanomaterials.
Novel Radiochemistry Approaches and Labeling Strategies
The preparation of ⁹⁹ᵐTc sulfur colloid relies on a relatively straightforward chemical precipitation, where technetium, in its heptavalent state, reacts to form insoluble technetium heptasulfide (Tc₂S₇). unm.edupharmacylibrary.com However, future research is focused on more controlled and versatile radiochemistry, including the use of specific chelators and linkers and the refinement of kit-based preparations.
To create the targeted radiopharmaceuticals described previously, ⁹⁹ᵐTc must be stably attached to a biomolecule (like a peptide or antibody) or a nanoparticle. This is typically accomplished using a bifunctional chelator—a molecule that binds tightly to the ⁹⁹ᵐTc metal center on one end and provides a reactive group for conjugation to the targeting moiety on the other. pharmacylibrary.com
Research in this area is vibrant, with numerous chelators being developed to improve the labeling process and the in vivo stability of the final product. A common strategy for labeling peptides and other biomolecules involves the chelator hydrazinonicotinamide (HYNIC). nih.gov The HYNIC-conjugated molecule can be radiolabeled with ⁹⁹ᵐTc in the presence of co-ligands like ethylenediamine-N,N'-diacetic acid (EDDA) and tricine, which help to stabilize the technetium complex nih.gov. This approach offers high labeling efficiency and produces stable agents with favorable pharmacokinetics for imaging nih.gov.
The International Atomic Energy Agency (IAEA) has actively supported research into novel ⁹⁹ᵐTc cores to facilitate the labeling of small biomolecules. These include cores such as the ⁹⁹ᵐTc-Carbonyl and ⁹⁹ᵐTc-Nitrido, which offer different coordination chemistries and allow for the development of new classes of imaging agents iaea.org. The exploration of these alternative chelators and labeling cores is essential for moving beyond simple precipitation methods and developing the next generation of highly specific, ⁹⁹ᵐTc-based research tools. iaea.org
The use of "cold kits" is standard practice for the convenient, on-site preparation of ⁹⁹ᵐTc radiopharmaceuticals. A typical sulfur colloid kit contains the non-radioactive ingredients in lyophilized form within a reaction vial, along with separate vials containing an acid and a buffer solution. hres.canih.gov The standard components include sodium thiosulfate (the source of sulfur), gelatin (a protective colloid to control particle growth), and edetate disodium (B8443419) (a chelator for any contaminating aluminum ions from the generator) pharmacylibrary.comhres.ca.
Advancements in cold kit preparation for research use have focused less on changing the fundamental components and more on refining the preparation protocol to achieve specific outcomes. As discussed in section 5.1.2, modifications to the instructions for use—such as altering the heating time or the volume and activity of the sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) solution—represent key advancements that allow researchers to tailor the final product. nih.govnih.gov For instance, a kit protocol might be optimized specifically for lymphoscintigraphy by using a 3-minute heating time to generate smaller particles nih.gov.
Ensuring the reliability and reproducibility of these preparations is critical for research. This involves stringent quality control, typically using instant thin-layer chromatography (ITLC) with saline as the mobile phase to confirm that radiochemical purity is high (e.g., >95%) and that the ⁹⁹ᵐTc has been successfully incorporated into the colloid, which remains at the origin nih.gov. The ongoing effort by organizations like the IAEA to standardize kit production and provide detailed procedural guides contributes to the quality and consistency of these agents for both clinical and research applications iaea.org.
Theoretical Modeling of Colloid Formation and Behavior
The formation of this compound is a complex physicochemical process involving the reduction of pertechnetate (TcO4-) and its subsequent incorporation into a growing sulfur particle. While the precise structure is not fully known, it is understood that the process begins with the reaction of sodium thiosulfate in an acidic medium, which is then heated. researchgate.netresearchgate.net Theoretical modeling of this process, while not extensively detailed in publicly available literature for this specific radiopharmaceutical, can be understood through the fundamental principles of colloid chemistry, including nucleation, growth, and stabilization.
Investigations using colloids labeled with Sulfur-35 (³⁵S) alongside Technetium-99m (⁹⁹ᵐTc) support a model where the technetium is incorporated into the core of the sulfur particle, rather than being adsorbed onto its surface. nih.gov The formation process is highly sensitive to several parameters that can be modeled to predict the final characteristics of the colloidal suspension, such as particle size and stability. These parameters are crucial as they determine the biodistribution of the radiopharmaceutical. chula.ac.th For instance, smaller particles tend to localize more in the bone marrow and spleen, while larger particles are more readily taken up by the liver. chula.ac.th
The kinetics of colloid formation can be described by models of nucleation and growth. vt.edu Initially, a supersaturated solution of sulfur is formed, leading to the nucleation of primary sulfur particles. The subsequent growth of these nuclei is influenced by factors such as temperature, pH, and the presence of stabilizing agents like gelatin. researchgate.netchula.ac.th The heating time and temperature directly impact the reaction kinetics, influencing both the size and the number of particles formed. snmjournals.orgnih.gov Studies have shown that all ⁹⁹ᵐTc-sulfur colloid preparations exhibit a bimodal particle size distribution, which can be influenced by the preparation protocol. nih.gov For example, shorter heating times with [⁹⁹ᵐTc]pertechnetate that has a longer ingrowth period can produce a higher percentage of smaller particles. nih.gov
The table below summarizes the key parameters influencing the formation of this compound and their effects.
| Parameter | Effect on Colloid Formation and Characteristics |
| Heating Time | Influences reaction duration and product yield. chula.ac.th Shorter heating times can lead to a greater proportion of smaller particles, which is desirable for applications like lymphoscintigraphy. nih.govnih.gov |
| pH | Affects the stability of the colloid. While pH may not significantly alter the initial particle size, it is crucial for maintaining the colloidal suspension over time. chula.ac.th |
| Stabilizing Agents (e.g., Gelatin) | Prevents the aggregation and settling of colloidal particles, ensuring the stability of the suspension. researchgate.net |
| Age of ⁹⁹ᵐTc Elution | Elutions with longer ⁹⁹ᵐTc ingrowth can result in an increased number of smaller particles, potentially due to a higher number of colloid nuclei being formed. snmjournals.org |
Once formed and administered, the behavior of the colloid in the body can be described by mathematical models of nanoparticle biodistribution. unm.eduresearchgate.net These models, which can range from simple equations to complex differential and stochastic models, aim to predict the time-dependent concentration of the nanoparticles in various organs. unm.edunih.gov The uptake of the colloid by the reticuloendothelial system (RES) is dependent on both the relative blood flow to the organs and the functional capacity of the phagocytic cells. drugbank.comnih.gov Mathematical models can, therefore, be developed to represent the concentration of nanoparticles in different body regions and can be used as an in silico tool to predict the effects of particle properties on their biodistribution and clearance. unm.edu
Emerging Research Areas and Potential Non-Clinical Applications for Colloidal Radiotracers
While this compound is a well-established diagnostic agent, the principles of colloidal radiotracers are being explored in various emerging research and non-clinical fields. openmedscience.com These applications leverage the ability to track the movement and distribution of particulate matter in complex systems.
One significant area of non-clinical research is in environmental science, particularly in the study of sediment transport in aquatic systems. iaea.orgiaea.org Radioactive tracers are considered a superior method for the direct, real-time assessment of sediment transport pathways. iaea.org Although public and legislative concerns have reduced the use of radioactive tracers in some regions, they remain an invaluable tool for validating computational fluid dynamics (CFD) models that simulate the movement of particulates and contaminants. iaea.org Colloidal radiotracers like ⁹⁹ᵐTc-sulfur colloid could potentially be used in controlled laboratory or limited field studies to understand the dynamics of fine particulate matter in rivers, estuaries, and coastal areas. The short half-life of ⁹⁹ᵐTc is advantageous in minimizing long-term environmental radioactivity. openmedscience.com
Another emerging application is in the field of nanotechnology research. There is a critical need to understand the environmental fate and bioaccumulation of engineered nanoparticles. acs.org Isotope tracers, both radioactive and stable, provide a highly sensitive and selective method for tracking these nanoparticles in environmental and biological systems. acs.org ⁹⁹ᵐTc-sulfur colloid can serve as a model radiolabeled nanoparticle in studies designed to investigate the transport, transformation, and uptake of nanoparticles in various matrices, such as soil, water, and biological tissues. Such research is fundamental to assessing the potential environmental impact and risks associated with nanotechnology.
The table below outlines potential non-clinical research applications for colloidal radiotracers like this compound.
| Research Area | Potential Application of Colloidal Radiotracers | Rationale |
| Environmental Science | Tracking of fine sediment transport in aquatic environments. iaea.orgiaea.org | Provides direct, real-time data on particulate movement, which is crucial for calibrating and validating predictive environmental models. iaea.org |
| Nanotechnology Research | Studying the environmental fate and bioaccumulation of engineered nanoparticles. acs.org | Acts as a model nanoparticle to understand transport and uptake mechanisms, aiding in the environmental risk assessment of nanomaterials. acs.org |
| Materials Science | Investigating the stability and degradation of colloidal materials. | The radioactive label allows for highly sensitive detection of changes in particle integrity and leaching of components over time. |
| Preclinical Research | Development and validation of new drug delivery systems based on nanoparticles. researchgate.netnih.gov | Can be used to label and track nanoparticle-based drug carriers to study their pharmacokinetics and biodistribution in animal models. unm.edu |
Furthermore, in preclinical research, mathematical modeling plays a crucial role in understanding the behavior of nanoparticles in biological systems to improve therapeutic efficacy. researchgate.netresearchgate.net Colloidal radiotracers can provide the essential in vivo data needed to develop and validate these mathematical models, which aim to predict the relationship between nanoparticle physicochemical properties and their disposition. unm.edunih.gov This synergy between experimental tracing and mathematical modeling is vital for the rational design of nanomedicines. unm.edu
Analytical and Quality Assurance Methodologies in Technetium Tc 99m Sulfur Colloid Research
Development and Validation of Research-Grade Radiochemical Purity Assays
The development and validation of assays to determine the radiochemical purity (RCP) of ⁹⁹ᵐTc sulfur colloid are essential for research applications. RCP is defined as the proportion of the total radioactivity in a sample that is present in the desired chemical form. unm.edu For ⁹⁹ᵐTc sulfur colloid, the primary radiochemical impurity of concern is free pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻), which can arise from incomplete labeling or decomposition of the colloid. unm.eduyoutube.com The presence of excess free pertechnetate can lead to erroneous biodistribution data and compromise the quality of imaging studies. unm.edu
Standard quality control procedures often utilize chromatographic methods to separate the colloidal-bound ⁹⁹ᵐTc from free pertechnetate. youtube.com Thin-layer chromatography (TLC) is a commonly employed technique. nih.govnih.gov For instance, a study evaluating the stability of a mixture of ⁹⁹ᵐTc sulfur colloid and lidocaine (B1675312) hydrochloride used TLC to confirm that the radiochemical purity remained high (98.9% to 99.9%) over an eight-hour period. nih.govsigmaaldrich.com
The validation of these assays is crucial and typically involves assessing parameters such as accuracy, precision, and specificity. unm.edu The accuracy of an RCP method can be verified by comparing its results with an independent method, such as collecting and counting fractions from a high-performance liquid chromatography (HPLC) column. unm.edu
Research-grade assays may require more stringent validation than routine clinical quality control. For example, a study investigating the effect of heating time on filtered ⁹⁹ᵐTc sulfur colloid for sentinel node lymphoscintigraphy meticulously evaluated RCP at multiple time points (0, 1, 3, and 6 hours) after preparation. nih.gov The results indicated that both standard (5-minute) and reduced (3-minute) heating times produced particles with high RCP values, although slight, statistically significant differences were observed. nih.gov
Table 1: Radiochemical Purity of ⁹⁹ᵐTc-Filtered Sulfur Colloid with Different Heating Times nih.gov
| Heating Time | Time Post-Filtration (h) | Average RCP (%) ± SD |
| 5 minutes | 0 | 98.4 ± 3.0 |
| 5 minutes | 6 | 98.3 ± 1.8 |
| 3 minutes | 0 | 98.4 ± 4.1 |
| 3 minutes | 6 | 96.9 ± 3.1 |
RCP: Radiochemical Purity, SD: Standard Deviation
Advanced Characterization Techniques for Research Purposes (Beyond Routine Quality Control)
Beyond the routine assessment of radiochemical purity, advanced characterization techniques are employed in research settings to gain a deeper understanding of the physicochemical properties of ⁹⁹ᵐTc sulfur colloid. These properties, particularly particle size and morphology, significantly influence the in vivo behavior and biodistribution of the radiopharmaceutical. chula.ac.th
Electron Microscopy: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are powerful tools for directly visualizing and measuring the size and shape of colloidal particles. nih.govnih.govnih.govmdpi.comresearchgate.net In a study evaluating filtered ⁹⁹ᵐTc sulfur colloid for lymphoscintigraphy, electron microscopy was used to determine a mean particle size of 38.0 ± 3.3 nm. nih.gov Another study used electron microscopy to compare the particle sizes of filtered ⁹⁹ᵐTc sulfur colloid prepared with different heating times, finding median particle sizes of 24 nm and 29 nm for 3-minute and 5-minute heating times, respectively, at 0 hours post-preparation. nih.gov
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in a solution. mdpi.comresearchgate.net It provides valuable information about the aggregation state of the colloid. mdpi.com Research has utilized laser light scattering techniques to measure the particle sizes of filtered ⁹⁹ᵐTc-SC, identifying two peaks with mean sizes of 7.5 nm and 53.9 nm. nih.gov
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of nanoparticles. mdpi.comresearchgate.net Unlike electron microscopy, AFM does not require the sample to be conductive and can be performed in non-vacuum conditions. mdpi.com
X-ray Diffraction (XRD): XRD is a technique used to determine the internal structure of crystalline materials. researchgate.net While ⁹⁹ᵐTc sulfur colloid is generally amorphous, XRD can be valuable for characterizing the structure of any crystalline impurities that may be present.
The application of these advanced techniques provides a more comprehensive understanding of the colloidal system, which is crucial for interpreting research findings and developing improved formulations. For instance, a study on the compatibility of filtered ⁹⁹ᵐTc-sulfur colloid with indocyanine green dye used electron microscopy to confirm that the addition of the dye did not significantly alter the particle size of the colloid. nih.gov
Table 2: Particle Size of Filtered ⁹⁹ᵐTc-Sulfur Colloid With and Without Indocyanine Green nih.gov
| Sample | Time (h) | Average Particle Size (nm) ± SD |
| Filtered ⁹⁹ᵐTc-SC with Green Dye | 0 | 53 ± 30 |
| Filtered ⁹⁹ᵐTc-SC with Green Dye | 2 | 60 ± 35 |
| Filtered ⁹⁹ᵐTc-SC without Green Dye | - | 71 ± 41 |
| Unfiltered ⁹⁹ᵐTc-SC | - | 253 ± 192 |
SC: Sulfur Colloid, SD: Standard Deviation
Standardization of Preclinical Imaging Protocols for Reproducibility
Key aspects of preclinical imaging protocols that require standardization include:
Animal Models: The species, strain, age, and health status of the animals should be consistent.
Radiopharmaceutical Preparation: The method of preparation, including heating time and filtration, should be clearly defined and consistently followed. nih.gov
Imaging Equipment and Parameters: The type of imaging system (e.g., SPECT/CT), collimator, energy window, acquisition time, and reconstruction algorithms should be standardized. nih.govnih.gov
Image Analysis: The methods for defining regions of interest (ROIs) and quantifying radioactivity uptake should be consistent.
A study investigating the normal biodistribution and reproducibility of liver-spleen studies with ⁹⁹ᵐTc sulfur colloid and another colloid in human subjects found that, in general, reproducibility was poor for both agents, highlighting the challenges in achieving consistent results even in a controlled setting. nih.govosti.gov
Multicenter studies have demonstrated significant quantitative biases in preclinical PET/CT imaging due to a lack of standardized protocols. nih.govnih.gov The development and implementation of standardized acquisition and reconstruction protocols have been shown to improve accuracy and precision, leading to more reproducible and consistent preclinical imaging datasets. nih.govnih.gov While these studies focused on PET/CT, the principles are directly applicable to SPECT imaging with ⁹⁹ᵐTc sulfur colloid.
Methodological Research on Radiopharmaceutical Stability under Varied Experimental Conditions
The stability of ⁹⁹ᵐTc sulfur colloid is a critical factor that can be influenced by various experimental conditions. Methodological research in this area aims to understand how factors such as pH, temperature, storage time, and the presence of other substances affect the integrity of the radiopharmaceutical.
Effect of pH: The pH of the preparation can influence the stability of ⁹⁹ᵐTc sulfur colloid. chula.ac.th One study found that good stability was obtained in acidic media, while basic products decomposed to free pertechnetate more rapidly. chula.ac.th For instance, a product at pH 7.0 was found to maintain its percent bound ⁹⁹ᵐTc within the required limit for only one hour after preparation. chula.ac.th
Effect of Heating Time: The duration of heating during the preparation of ⁹⁹ᵐTc sulfur colloid can affect particle size and density, which in turn can influence stability. chula.ac.th Research has shown that as time passes after preparation, the particle size tends to increase while the density decreases. chula.ac.th
Stability in the Presence of Other Compounds: In some research applications, ⁹⁹ᵐTc sulfur colloid may be mixed with other substances. It is essential to investigate the stability of these mixtures. For example, a study on the stability of a mixture of ⁹⁹ᵐTc sulfur colloid and lidocaine hydrochloride found that the addition of lidocaine did not affect the pH, radiochemical purity, or particle size of the colloid over an eight-hour period. nih.govsigmaaldrich.com Similarly, the compatibility of filtered ⁹⁹ᵐTc-sulfur colloid with indocyanine green dye was evaluated, and it was concluded that the chemical properties and particle size of the colloid were not affected by the addition of the dye. nih.gov
In vitro stability studies in simulated biological fluids are also important. For example, the stability of ⁹⁹ᵐTc sulfur colloid mixed with eggs and then exposed to simulated gastric juice was evaluated for gastric emptying studies, demonstrating that it forms a stable complex. researchgate.net
Table 3: Stability of ⁹⁹ᵐTc-Sulfur Colloid Mixed with Lidocaine Hydrochloride nih.govsigmaaldrich.com
| Storage Time (h) | pH Range | Radiochemical Purity Range (%) |
| 0 to 8 | 4.5-5.5 | 98.9-99.9 |
Q & A
Basic Research Questions
Q. What are the critical parameters for preparing stable Tc-99m sulfur colloid, and how do pH and buffer systems influence colloid formation?
- Methodological Answer : The stability of Tc-99m sulfur colloid depends on precise pH control (typically adjusted using acetate, citrate, or phosphate buffers) and reduction conditions. Sodium thiosulfate is commonly used to reduce pertechnetate (TcO₄⁻) to lower oxidation states (e.g., Tc(IV) or Tc(VII) sulfides). For example, in HCl medium (0.1 mol L⁻¹), FeSO₄·7H₂O or SnCl₂ effectively reduces Tc, promoting co-precipitation with Fe(OH)₂ or FeS carriers . Deviations in pH or buffer composition can lead to incomplete reduction, resulting in radiochemical impurities like free Tc-99m pertechnetate .
Q. How is radiochemical purity assessed in Tc-99m sulfur colloid preparations?
- Methodological Answer : Radiochemical purity is evaluated using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Free Tc-99m pertechnetate (a common impurity) migrates differently from colloid-bound Tc-99m. For TLC, silica gel plates with acetone as the mobile phase separate free pertechnetate (Rf ~0.9–1.0) from colloidal particles (Rf ~0.0–0.1). Impurity levels >5% are considered unacceptable for clinical use .
Q. What is the pharmacokinetic profile of Tc-99m sulfur colloid after intravenous administration?
- Methodological Answer : Post-injection, 80–90% of colloidal particles are phagocytized by Kupffer cells in the liver, 5–10% by the spleen, and the remainder by bone marrow. The effective half-life in blood is ~2.5 minutes due to rapid RES uptake. Oral administration results in no systemic absorption, making it suitable for gastrointestinal imaging .
Advanced Research Questions
Q. How can co-precipitation techniques optimize Tc-99 recovery in environmental samples for contamination studies?
- Methodological Answer : Tc-99 in environmental matrices (e.g., soil, water) is pre-concentrated via co-precipitation with Fe(OH)₂ or sulfides (FeS/CuS) under reductive conditions. HCl (0.1 mol L⁻¹) is preferred over HNO₃ due to better Tc(IV) stabilization. Post-precipitation, solvent extraction (e.g., tributyl phosphate) or anion-exchange chromatography isolates Tc, followed by inductively coupled plasma-mass spectrometry (ICP-MS) for quantification .
Q. What experimental strategies mitigate radiochemical impurities (e.g., free pertechnetate) in Tc-99m sulfur colloid synthesis?
- Methodological Answer : Impurities arise from incomplete reduction or oxidation during preparation. Strategies include:
- Stoichiometric optimization : Adjusting SnCl₂ or FeSO₄ concentrations to ensure complete TcO₄⁻ reduction.
- Stabilizers : Gelatin or dextran prevents colloid aggregation, reducing free Tc-99m .
- pH control : Buffering at pH 5–6 minimizes colloid degradation. For example, sodium biphosphate buffers maintain stability for ≥8 hours post-preparation .
Q. How does the particle size distribution of Tc-99m sulfur colloid impact biodistribution and imaging efficacy?
- Methodological Answer : Smaller particles (<100 nm) are preferentially taken up by bone marrow, while larger particles (100–500 nm) localize in the liver and spleen. Dynamic light scattering (DLS) or electron microscopy can characterize size distribution. Adjusting gelatin concentration or heating duration during synthesis modulates particle size .
Q. What are the challenges in detecting Tc-99m sulfur colloid in hybrid imaging studies (e.g., SPECT/CT) with concurrent tracers?
- Methodological Answer : Spectral overlap with other isotopes (e.g., I-131) requires energy window optimization. Dual-isotope protocols must account for differences in photon energies (Tc-99m: 140 keV; In-111: 171/245 keV). Spatial resolution can be enhanced using iterative reconstruction algorithms .
Key Considerations for Experimental Design
- Contamination Control : Use trace-metal-grade reagents to avoid interference in environmental Tc-99 analysis .
- Quality Assurance : Regular validation of radiochemical purity (e.g., weekly TLC/HPLC checks) ensures batch consistency .
- Ethical Compliance : Adhere to radiation safety protocols (e.g., ALARA principles) during animal/human studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
